molecular formula C18H44Cl2N2P2Ru B3089561 Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) CAS No. 1196147-57-5

Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II)

Cat. No.: B3089561
CAS No.: 1196147-57-5
M. Wt: 522.5 g/mol
InChI Key: WWGQMOZRYLXFSG-UHFFFAOYSA-L
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Description

Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) is an organometallic compound with the chemical formula C18H44Cl2N2P2Ru.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) typically involves the reaction of ruthenium trichloride with 3-(di-i-propylphosphino)propylamine in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .

Scientific Research Applications

Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) has several scientific research applications, including:

Mechanism of Action

The mechanism by which Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) exerts its effects involves the interaction of the ruthenium center with molecular targets. In catalysis, the ruthenium center facilitates the activation of substrates, leading to the desired chemical transformations. In medicinal applications, the compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

1196147-57-5

Molecular Formula

C18H44Cl2N2P2Ru

Molecular Weight

522.5 g/mol

IUPAC Name

3-di(propan-2-yl)phosphanylpropan-1-amine;ruthenium(2+);dichloride

InChI

InChI=1S/2C9H22NP.2ClH.Ru/c2*1-8(2)11(9(3)4)7-5-6-10;;;/h2*8-9H,5-7,10H2,1-4H3;2*1H;/q;;;;+2/p-2

InChI Key

WWGQMOZRYLXFSG-UHFFFAOYSA-L

SMILES

CC(C)P(CCCN)C(C)C.CC(C)P(CCCN)C(C)C.Cl[Ru]Cl

Canonical SMILES

CC(C)P(CCCN)C(C)C.CC(C)P(CCCN)C(C)C.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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